
rac Deprenyl-d3
描述
rac Deprenyl-d3: is a deuterated form of Deprenyl, also known as Selegiline. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C13H14D3N, and it has a molecular weight of 190.3 . This compound is known for its role as a selective and irreversible inhibitor of the monoamine oxidase B (MAO-B) enzyme .
准备方法
The synthesis of rac Deprenyl-d3 involves the incorporation of deuterium atoms into the Deprenyl molecule. One common synthetic route includes the reaction of N-methyl-α-methyl-N-2-propyn-1-yl-benzeneethanamine with deuterated reagents under specific conditions . Industrial production methods often involve the use of deuterated methylamine and other deuterated precursors to achieve the desired isotopic labeling .
化学反应分析
rac Deprenyl-d3 undergoes various chemical reactions, including:
科学研究应用
Chemistry
Rac Deprenyl-d3 is used as a reference standard in analytical chemistry for quantifying deprenyl and its metabolites. Its stable isotope labeling allows for precise tracking in various chemical reactions.
Biology
In biological studies, this compound is employed to investigate metabolic pathways and pharmacokinetics. It has been particularly useful in studying enzyme inhibition, specifically targeting monoamine oxidase-B (MAO-B), which is crucial for dopamine metabolism.
Medicine
The compound plays a pivotal role in researching neurodegenerative diseases like Parkinson's disease due to its MAO-B inhibitory properties. Studies have shown that this compound can enhance dopamine levels in the brain, potentially alleviating symptoms associated with these conditions.
Industry
In pharmaceutical development, this compound is utilized to study drug interactions and metabolism, aiding in the design of new therapeutic agents.
Case Studies and Research Findings
A multicenter clinical trial investigated the effects of deprenyl on patients with early-stage Parkinson's disease:
作用机制
rac Deprenyl-d3 exerts its effects by selectively inhibiting the MAO-B enzyme. This inhibition leads to an increase in the levels of dopamine and other monoamines in the brain, which helps alleviate the symptoms of Parkinson’s disease . The compound also reduces the formation of hydrogen peroxide, thereby decreasing oxidative stress and providing neuroprotective effects .
相似化合物的比较
rac Deprenyl-d3 is compared with other similar compounds such as:
Selegiline: The non-deuterated form of Deprenyl, used in the treatment of Parkinson’s disease.
R-(-)-N-Demethyl Deprenyl-d5: Another deuterated derivative with similar MAO-B inhibitory properties.
rac 4-Azido Deprenyl-d3: A labeled photoaffinity analogue used in proteomics research.
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications .
生物活性
Rac Deprenyl-d3, a deuterated form of deprenyl, is a selective monoamine oxidase B (MAO-B) inhibitor that has garnered attention for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by the incorporation of deuterium atoms into the deprenyl molecule. This modification can influence its pharmacokinetic properties and metabolic stability, potentially enhancing its therapeutic efficacy compared to non-deuterated forms. The compound is primarily studied for its ability to inhibit MAO-B, an enzyme that breaks down dopamine in the brain, thus increasing dopamine levels and providing symptomatic relief in Parkinson's disease.
- MAO-B Inhibition :
- Antioxidant Properties :
- Neuroprotection :
Pharmacological Effects
A multicenter clinical trial investigated the effects of deprenyl (including racemic forms) on patients with early-stage Parkinson's disease. Key findings include:
- Delayed Onset of Disability : Patients treated with deprenyl experienced a significant delay in the onset of disability requiring levodopa therapy, with a hazard ratio of 0.50 (95% CI: 0.41 to 0.62) after a mean follow-up of 14 months .
- Motor Performance Improvement : Improvements were noted in motor performance during the initial months of treatment; however, symptoms worsened upon withdrawal .
Case Studies and Research Findings
属性
IUPAC Name |
1-phenyl-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZLKOACVSPNER-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC#C)C(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661883 | |
Record name | N-(~2~H_3_)Methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189731-50-7 | |
Record name | N-(~2~H_3_)Methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。